molecular formula C7H4FN3O2 B3218596 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine CAS No. 1190310-44-1

7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B3218596
CAS No.: 1190310-44-1
M. Wt: 181.12 g/mol
InChI Key: LYTDEVCXUUTWIH-UHFFFAOYSA-N
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Description

7-Fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine (CAS 1190310-44-1) is a fluorinated nitroazaheterocycle of high value in medicinal chemistry and drug discovery. This compound serves as a versatile synthetic intermediate for constructing more complex molecules, particularly in developing targeted therapies. The pyrrolo[2,3-c]pyridine scaffold is a key structural motif in the design of kinase inhibitors, with direct applications in anticancer research . Furthermore, this specific scaffold has been identified as a core structure in the development of Potassium-Competitive Acid Blockers (P-CABs), a promising class of therapeutics for treating acid-related diseases like gastroesophageal reflux disease (GERD) . The presence of both fluorine and nitro groups on the bicyclic aromatic system offers multiple sites for further chemical modification, enabling researchers to explore structure-activity relationships and optimize pharmacological properties. The broader pyrrolopyridine family exhibits a wide spectrum of biological activities, including antidiabetic, antimycobacterial, antiviral, and antitumor effects, underscoring the research potential of this compound class . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FN3O2/c8-7-6-4(1-2-9-7)5(3-10-6)11(12)13/h1-3,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTDEVCXUUTWIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1C(=CN2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 7 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine

Retrosynthetic Analysis of 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine

Retrosynthetic analysis, the process of deconstructing a target molecule into simpler, commercially available starting materials, provides a logical framework for designing a synthetic route. lkouniv.ac.inslideshare.netyoutube.comyoutube.comyoutube.com

The pyrrolo[2,3-c]pyridine core, also known as 5-azaindole, can be disconnected in several ways. Common strategies involve breaking the bonds of the pyrrole (B145914) ring, often relying on established named reactions for the corresponding forward synthesis. Key disconnections include:

Fischer Indole (B1671886) Synthesis Approach: This would involve disconnecting the N1-C7a and C3-C3a bonds, leading back to a substituted pyridine (B92270) hydrazine (B178648) and a carbonyl compound. However, the application of the Fischer indole synthesis to pyridinyl hydrazines can be challenging and may result in low yields due to the electron-deficient nature of the pyridine ring. acs.org

Reissert Synthesis Analogue: Disconnection of the N1-C2 and C2-C3 bonds suggests a precursor like a 2-amino-3-methylpyridine (B33374) derivative which can undergo condensation and cyclization. researchgate.net

Palladium-Catalyzed Cross-Coupling Approaches: Modern synthetic strategies often rely on the formation of one of the C-C or C-N bonds of the pyrrole ring in the final steps. For instance, a C3-C3a disconnection could lead to a 4-amino-3-halopyridine and a substituted acetylene, which could be coupled via a Sonogashira reaction followed by cyclization. nih.gov Alternatively, a C2-C3 disconnection might suggest a Heck or Suzuki coupling to form the pyrrole ring.

A plausible retrosynthetic pathway for the pyrrolo[2,3-c]pyridine core is illustrated below:

Scheme 1: General Retrosynthetic Disconnections of the Pyrrolo[2,3-c]pyridine Core

graph TD
    A[Pyrrolo[2,3-c]pyridine Core] -->|C-N Bond Formation| B{Substituted Pyridine Precursor};
    A -->|C-C Bond Formation| C{Substituted Pyrrole Precursor};
    B --> D[e.g., Aminopyridine derivative];
    C --> E[e.g., Pyrrole with appropriate functional groups];

The fluorine and nitro groups can be incorporated at various stages of the synthesis: either introduced onto the starting materials or added to the fully formed pyrrolopyridine scaffold.

Fluorine Introduction: The fluorine atom at the 7-position is on the pyridine ring. Retrosynthetically, this suggests starting with a pre-fluorinated pyridine derivative. The synthesis of fluorinated pyridines can be challenging but several methods exist, such as nucleophilic aromatic substitution (SNAr) on an activated pyridine ring or through diazotization-fluorination (Balz-Schiemann reaction) of an aminopyridine. alfa-chemistry.comresearchgate.netDirect C-H fluorination of pyridines is also a possibility, though selectivity can be an issue. nih.gov

Nitro Group Introduction: The nitro group at the 3-position is on the pyrrole ring. This group can be introduced via electrophilic nitration of the pyrrolo[2,3-c]pyridine core. Pyrrole rings are generally susceptible to electrophilic substitution, and nitration can often be achieved under standard conditions (e.g., HNO₃/H₂SO₄ or other nitrating agents). However, the electron-withdrawing nature of the pyridine ring and the fluorine atom can influence the reactivity and regioselectivity of this step. An alternative is to use a pre-functionalized pyrrole precursor that already contains the nitro group.

Precursor Chemistry and Starting Materials for this compound Synthesis

The success of any synthetic route hinges on the accessibility of the required precursors.

The synthesis of a suitable fluorinated pyridine is a critical step. A key precursor could be a 2,4-disubstituted pyridine that can be elaborated into the pyrrolo[2,3-c]pyridine system. For the target molecule, a plausible starting material is a derivative of 4-fluoro-3-aminopyridine.

Several methods for the synthesis of fluorinated pyridines have been reported:

From Pyridine N-oxides: Pyridine N-oxides can be activated towards nucleophilic substitution. For example, direct fluorination of a pyridine N-oxide has been shown to produce meta-fluorinated pyridines. rsc.orgThis approach could potentially be adapted to generate the desired fluorinated pyridine core.

Halogen Exchange (Halex) Reaction: A chloro or bromo substituent on the pyridine ring can be displaced by fluoride (B91410) using a fluoride salt like KF or CsF, often at elevated temperatures. For instance, 2-amino-4-chloropyridine (B16104) can be converted to 2-amino-4-fluoropyridine. chemicalbook.com* From Pyridine Carboxylic Acids: A multi-step sequence starting from 2-pyridine carboxylic acid, involving fluorination, conversion to an amide, and subsequent Hofmann degradation, can yield 2-amino-4-fluoropyridine. google.comTable 1: Selected Synthetic Methods for Fluorinated Pyridine Precursors

Starting Material Reagents and Conditions Product Reference
3-Bromo-4-nitropyridine N-oxide KHF₂, 18-crown-6, MeCN, 80 °C 3-Fluoro-4-nitropyridine N-oxide rsc.org
2-Amino-4-chloropyridine NaF, N,N-dimethylformamide, 140 °C 2-Amino-4-fluoropyridine chemicalbook.com
2-Pyridine carboxylic acid Catalyst, fluoride, oxidant 4-Fluoropyridine-2-carboxylic acid google.com

If the strategy involves building the pyridine ring onto a pre-existing pyrrole, a nitro-substituted pyrrole would be required. The Paal-Knorr synthesis is a classic and versatile method for preparing pyrroles from a 1,4-dicarbonyl compound and an amine or ammonia. organic-chemistry.orgmdpi.comuctm.eduTo obtain a 3-nitropyrrole (B1211435) derivative, one could start with a 1,4-dicarbonyl compound that would lead to a pyrrole that can be subsequently nitrated.

Alternatively, multi-component reactions have been developed for the synthesis of polysubstituted pyrroles, which can sometimes incorporate nitroalkanes directly. For example, a four-component reaction of an amine, an aldehyde, nitromethane, and a β-dicarbonyl compound can yield highly substituted pyrroles. researchgate.net

Direct Synthetic Routes to this compound

Synthesis of a 4-fluoro-3-aminopyridine derivative. This could be achieved through methods described in section 2.2.1.

Construction of the pyrrole ring. This could be accomplished through various methods, such as the Larock indole synthesis or a modified Bartoli indole synthesis, starting from the 4-fluoro-3-aminopyridine.

Nitration of the 7-fluoro-1H-pyrrolo[2,3-c]pyridine intermediate. The final step would likely be the regioselective nitration of the pyrrole ring at the 3-position. The conditions for this reaction would need to be carefully optimized to achieve the desired isomer and avoid side reactions.

An alternative strategy could involve a late-stage fluorination. For instance, a 7-amino-3-nitro-1H-pyrrolo[2,3-c]pyridine could be synthesized and then subjected to a Balz-Schiemann reaction to introduce the fluorine atom.

The synthesis of related 5-nitro-7-azaindole has been reported, often involving the cyclization of a substituted 2-amino-3-ethynylpyridine derivative. acs.orgA similar strategy could potentially be adapted for the synthesis of the 7-fluoro analogue.

Table 2: Potential Synthetic Steps and Intermediates

Step Proposed Transformation Key Reagents/Conditions Potential Intermediate
1 Synthesis of Fluorinated Pyridine Halex reaction or from N-oxide 4-Fluoro-3-aminopyridine
2 Pyrrole Ring Formation e.g., Bartoli or Larock synthesis 7-Fluoro-1H-pyrrolo[2,3-c]pyridine

Cyclization Reactions in Pyrrolo[2,3-c]pyridine Formation

The construction of the 1H-pyrrolo[2,3-c]pyridine (6-azaindole) framework is the foundational step in the synthesis of the target compound. This bicyclic system is assembled through various cyclization strategies that form the pyrrole ring onto a pre-existing pyridine core, or vice-versa.

One of the most prevalent methods for creating the pyrrolo[2,3-c]pyridine system is the Bartoli reaction. nbuv.gov.ua This method typically involves the reaction of a substituted 3-nitropyridine (B142982) with a vinyl Grignard reagent. nbuv.gov.ua Another classical approach is the Fischer indole synthesis, which can be adapted for azaindoles, for instance, by using a 3-hydrazinylpyridine (B1311347) as a starting material. nbuv.gov.ua

Modern synthetic routes often employ a two-step process starting from 4-methyl-3-nitropyridines. These precursors react with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form enamines, which then undergo reductive cyclization to yield the desired pyrrolo[2,3-c]pyridine scaffold with high efficiency. nbuv.gov.ua

Annulation Strategies for Fused Ring Systems

Annulation, or ring-forming, strategies are central to heterocyclic chemistry. For pyrrolo[2,3-c]pyridines, these strategies often involve the intramolecular cyclization of a suitably substituted pyridine. A key strategy involves the electrocyclization of a conjugated system. For example, a 2-(pyrrol-3-yl)benzene bearing a carbodiimide (B86325) moiety, acting as a 2-azahexatriene system, can undergo electrocyclization to form a pyrrolo[2,3-c]quinoline, a related fused structure. nih.gov This principle can be adapted to pyridine-based systems.

Another powerful annulation technique is the condensation of a precursor molecule containing vicinal (adjacent) functional groups that can react to close the ring. The synthesis of pyrrolo[3,4-c]pyridine derivatives, for instance, can be achieved through the hydrolysis and subsequent intramolecular heterocyclization of vicinal substituents on a pyrid-2-one core. researchgate.net Similarly, the condensation of 2-formyl-1-cycloalkanones with cyanoacetamide can produce fused pyridine rings, demonstrating a versatile annulation approach. nih.gov

The table below summarizes key annulation strategies applicable to the formation of fused pyrrolopyridine systems.

Annulation Strategy Key Precursors Reaction Type Significance
Bartoli ReactionSubstituted nitropyridines, Vinyl Grignard reagentsNucleophilic addition / CyclizationVersatile and high-yielding for 6-azaindoles. nbuv.gov.ua
Fischer SynthesisSubstituted hydrazinylpyridines, Aldehydes/KetonesCondensation / researchgate.netresearchgate.net-Sigmatropic RearrangementClassic method for indole and azaindole synthesis. nbuv.gov.ua
Enamine Cyclization4-Methyl-3-nitropyridines, DMFDMACondensation / Reductive CyclizationTwo-step, high-yield alternative to classical methods. nbuv.gov.ua
ElectrocyclizationAza-hexatriene systemsPericyclic ReactionForms the heterocyclic ring via concerted bond formation. nih.gov
Intramolecular CondensationPyridines with vicinal reactive groupsCondensation / CyclizationBuilds the fused ring from adjacent functional groups. researchgate.net
Palladium-Catalyzed Cyclizations and Cross-Coupling Approaches

Palladium catalysis has revolutionized the synthesis of complex heterocycles, including pyrrolo[2,3-c]pyridines. These methods offer high efficiency and functional group tolerance. A prominent strategy is the tandem Sonogashira coupling and intramolecular cyclization. In this approach, a protected iodopyridine carbamate (B1207046) reacts with a terminal alkyne; subsequent heating triggers a cyclization to form the pyrrolo[2,3-c]pyridine core in a single operational step. nbuv.gov.ua

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also instrumental. These reactions can be used to introduce necessary substituents prior to a cyclization step, for instance, in the formation of precursors for a Pictet-Spengler condensation to yield fused azaindole systems. nih.gov Furthermore, palladium-catalyzed C-H activation and alkenylation offer direct routes to functionalized pyrroles, which can be precursors to more complex fused systems. chemrxiv.org The intramolecular Heck reaction provides another pathway for cyclization, creating fused ring systems from appropriate starting materials. nih.gov

Palladium-Catalyzed Reaction Starting Materials Key Features Example Application
Tandem Sonogashira/CyclizationIodopyridine derivatives, Terminal alkynesOne-pot formation of the bicyclic core. nbuv.gov.uaSynthesis of 2-substituted pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Suzuki-Miyaura CouplingHalopyridines, Boronic acidsForms C-C bonds to build complex precursors. nih.govPreparation of aryl-substituted pyridines for subsequent cyclization. nih.gov
Heck ReactionAlkenyl-substituted pyridinesIntramolecular C-C bond formation. nih.govCyclization to form fused 7-membered azaindole rings. nih.gov
C-H AlkenylationN-alkylpyrroles, AcrylatesDirect functionalization of the pyrrole ring. chemrxiv.orgAccess to precursors for thermally activated delayed fluorescence (TADF) materials. chemrxiv.org

Nitration Strategies for Pyrrolo[2,3-c]pyridine Scaffolds and Related Systems

Introducing a nitro (–NO₂) group onto the pyrrolopyridine scaffold is a critical step. Nitration of aromatic and heteroaromatic compounds is a classic electrophilic aromatic substitution reaction. The reactivity of the pyrrolopyridine system is complex; the pyrrole ring is electron-rich and susceptible to electrophilic attack, while the pyridine ring is electron-deficient.

The most common nitrating agent is a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". wikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). pnas.org For sensitive substrates, milder conditions are employed, such as using nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride. researchgate.netsemanticscholar.orgrsc.org The nitration of pyridines themselves is often difficult and may require high temperatures. youtube.com

Regioselective Nitration of Pyrrolopyridines

The position of nitration (regioselectivity) is governed by the electronic properties of the bicyclic system. The electron-rich pyrrole ring generally directs electrophiles to its C2 or C3 position, while the electron-deficient pyridine ring directs incoming electrophiles to the C3 position (meta to the nitrogen). In the fused 1H-pyrrolo[2,3-c]pyridine system, the C3 position on the pyrrole ring is a likely site for electrophilic attack due to the activating effect of the pyrrole nitrogen.

The presence of other substituents on the ring will further influence the outcome. Electron-donating groups will activate the ring system towards nitration, while electron-withdrawing groups will deactivate it. wikipedia.org For instance, the direct nitration of aniline (B41778) with mixed acid can result in a mixture of meta and para isomers due to the equilibrium between the activating amino group and the deactivating anilinium ion. wikipedia.org Similar complexities exist for pyrrolopyridines, where protonation of the pyridine nitrogen can further deactivate the system. Achieving regioselectivity for the desired 3-nitro isomer often requires careful control of reaction conditions and may depend on the specific substitution pattern of the starting material.

Mechanisms of Nitration Reactions in Related Heterocycles

The mechanism of electrophilic aromatic nitration is well-established. pnas.org It proceeds via the formation of the nitronium ion (NO₂⁺) from the nitrating agent. This powerful electrophile is then attacked by the π-electron system of the heterocyclic ring.

The key steps are:

Generation of the Electrophile : Nitric acid is protonated by a stronger acid (e.g., sulfuric acid), followed by the loss of a water molecule to form the linear nitronium ion (NO₂⁺).

Nucleophilic Attack : The electron-rich pyrrole portion of the pyrrolopyridine ring attacks the nitronium ion. This step is typically the rate-determining step.

Formation of the Sigma Complex : The attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate (also referred to as a sigma complex). The positive charge is delocalized over the ring system.

Deprotonation : A weak base (such as water or the bisulfate ion) removes a proton from the carbon atom that was attacked by the nitronium ion. This restores the aromaticity of the ring and yields the final nitro-substituted product. pnas.org

Alternative mechanisms, such as those involving single electron transfer (SET), have also been proposed, particularly for highly reactive substrates. wikipedia.org

Fluorination Approaches in Pyrrolo[2,3-c]pyridine Systems

The final step in constructing the target molecule is the introduction of a fluorine atom at the C7 position. Fluorination can be achieved either by building the ring system from a pre-fluorinated precursor or by direct fluorination of the formed pyrrolopyridine scaffold.

An efficient synthetic approach involves the reaction of 5-amino-1-tert-butyl-1H-pyrrole-3-carbonitrile with fluorinated 1,3-bielectrophiles to construct a fluorinated pyrrolo[2,3-b]pyridine ring system. enamine.netthieme-connect.com This strategy builds the fluorine atom into the molecule from the start.

Alternatively, late-stage C–H fluorination methods have gained prominence. These reactions introduce a fluorine atom directly onto an existing C-H bond. Reagents such as silver(II) fluoride (AgF₂) have been used for the C-H fluorination of pyridines and diazines at the position alpha to the nitrogen. nih.gov The regioselectivity of such reactions is a critical consideration and is influenced by the electronic and steric environment of the C-H bonds. nih.gov For 3,5-disubstituted pyridines, fluorination can sometimes lead to mixtures of products, though certain directing groups can provide high selectivity. nih.gov

Fluorination Method Reagent(s) Strategy Key Considerations
Synthesis from Fluorinated PrecursorsFluorinated 1,3-bielectrophilesIncorporates fluorine during the ring-forming (annulation) step. enamine.netthieme-connect.comAvailability of fluorinated starting materials.
Late-Stage C-H FluorinationSilver(II) fluoride (AgF₂)Direct replacement of a C-H bond with a C-F bond on the pre-formed heterocycle. nih.govRegioselectivity can be an issue; directing groups may be required. nih.gov
Nucleophilic Aromatic Substitution (SNAr)Fluoride source (e.g., KF)Displacement of a leaving group (e.g., -Cl, -NO₂) by a fluoride ion.Requires an activated substrate with a good leaving group.
Nucleophilic Fluorination Reactions on Aromatic Nitrogens

Nucleophilic aromatic substitution (SNAr) is a powerful method for the introduction of fluorine onto an aromatic ring. This strategy typically involves the displacement of a suitable leaving group, such as a halogen or a nitro group, by a fluoride ion. The reaction is facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the negatively charged Meisenheimer intermediate.

In the context of synthesizing this compound, a potential pathway involves the nucleophilic fluorination of a precursor such as 7-chloro-3-nitro-1H-pyrrolo[2,3-c]pyridine. The electron-withdrawing nitro group at the 3-position would activate the 7-position for nucleophilic attack. The general reactivity trend for leaving groups in SNAr reactions is F > Cl > Br > I, which, counterintuitively, makes fluoride a good leaving group as well; however, the rate-determining step is typically the nucleophilic attack, which is accelerated by the high electronegativity of fluorine.

Studies on related pyridine systems have shown that nucleophilic aromatic substitution by fluoride can be an effective method. For instance, the radiofluorination of 2-nitropyridines has been achieved with high efficiency. researchgate.netepa.gov This suggests that a similar transformation on a 7-halo-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold is a viable synthetic approach. The choice of fluoride source is critical, with common reagents including potassium fluoride (KF) often used in conjunction with a phase-transfer catalyst or in a polar aprotic solvent to enhance its nucleophilicity.

Electrophilic Fluorination Methods for Pyrrole Moieties

Electrophilic fluorination offers an alternative strategy for introducing a fluorine atom, particularly onto electron-rich aromatic systems like the pyrrole ring. Reagents such as Selectfluor® (N-fluoro-N'-chloromethyl-triethylenediamine bis(tetrafluoroborate)) are commonly employed for this purpose. organic-chemistry.org

While direct electrophilic fluorination of the pyrrole ring in 1H-pyrrolo[2,3-c]pyridine is a possibility, the regioselectivity of this reaction is a significant consideration. Pyrroles are known to undergo electrophilic substitution preferentially at the C2 and C5 positions. The presence of the fused pyridine ring and other substituents will influence the exact position of fluorination. Research on the fluorination of pyrrole derivatives has shown that the reaction can be sensitive to the substrate's electronic properties, with highly nucleophilic pyrroles sometimes leading to polymerization. worktribe.com The use of electron-withdrawing protecting groups on the pyrrole nitrogen can mitigate this and improve regioselectivity. worktribe.com

For the synthesis of this compound, this method would be more applicable if the fluorine is to be introduced onto the pyrrole ring. However, given the target compound's structure, electrophilic fluorination would likely be employed on a pre-functionalized pyridine ring, which is less common.

Stepwise Derivatization and Functional Group Interconversions Towards this compound

The synthesis of this compound will invariably involve a multi-step sequence. The order of introduction of the fluorine and nitro groups is a critical strategic decision.

Sequence of Fluorine and Nitro Group Introduction

There are two primary strategic sequences for the synthesis of this compound:

Nitration followed by Fluorination: This approach would begin with the nitration of a 7-halo-1H-pyrrolo[2,3-c]pyridine precursor. The nitration of 7-azaindoles is known to occur predominantly at the 3-position. rsc.org Subsequent nucleophilic aromatic substitution of the halogen at the 7-position with fluoride would then yield the final product. The presence of the nitro group at C3 would activate the C7 position for this substitution.

Fluorination followed by Nitration: This pathway would involve the initial synthesis of 7-fluoro-1H-pyrrolo[2,3-c]pyridine. Subsequent nitration would then be carried out. The directing effect of the fluorine atom and the pyridine nitrogen would determine the regioselectivity of the nitration. While fluorine is an ortho-para director in electrophilic aromatic substitution, the electronic nature of the pyrrolo[2,3-c]pyridine system makes the 3-position the most likely site for nitration. rsc.org

Protecting Group Strategies in Multi-Step Synthesis

Given the reactivity of the pyrrole NH group, particularly its acidity and susceptibility to oxidation, protection of this functionality is often necessary during synthetic transformations. researchgate.netresearchgate.net

A variety of protecting groups can be employed for the pyrrole nitrogen. researchgate.netresearchgate.net Sulfonyl groups, such as tosyl (Ts) and benzenesulfonyl (Bs), are commonly used due to their strong electron-withdrawing nature, which deactivates the pyrrole ring towards unwanted side reactions and can enhance regioselectivity in subsequent steps. researchgate.netsci-hub.se Carbamate-based protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are also widely utilized and offer different deprotection conditions. nih.gov The choice of protecting group will depend on its stability to the specific reaction conditions of fluorination and nitration, as well as the ease of its removal in the final step. For instance, a tosyl group is stable under many oxidative and electrophilic conditions but requires relatively harsh basic or reductive conditions for cleavage. In contrast, a Boc group is readily removed under acidic conditions. nih.gov

Comparative Analysis of Synthetic Efficiencies, Regioselectivities, and Green Chemistry Principles in this compound Synthesis

A comprehensive evaluation of the synthetic routes to this compound involves assessing their efficiency, selectivity, and adherence to the principles of green chemistry.

Synthetic StepReagents & ConditionsTypical Yield (%)RegioselectivityGreen Chemistry Considerations
Nitration of 7-halo-1H-pyrrolo[2,3-c]pyridine HNO₃/H₂SO₄60-80High for 3-positionUse of strong acids, potential for hazardous byproducts.
Nucleophilic Fluorination KF, phase-transfer catalyst, polar aprotic solvent50-70High for activated positionsUse of polar aprotic solvents, high temperatures may be required.
Electrophilic Fluorination Selectfluor®, MeCN15-30Variable, potential for mixturesUse of specialized fluorinating agents. worktribe.com
Protecting Group Introduction (e.g., Tosyl) TsCl, base>90N/AUse of chlorinated solvents, generation of salt waste.
Protecting Group Removal (e.g., Tosyl) Base (e.g., NaOH) or reducing agent70-90N/AUse of strong bases or reducing agents.

From a green chemistry perspective, routes that minimize the number of steps, reduce the use of hazardous reagents and solvents, and maximize atom economy are preferred. researchgate.net Palladium-catalyzed cross-coupling reactions, often used in the synthesis of the azaindole core, can be efficient but rely on a precious metal catalyst. organic-chemistry.orgnih.gov The use of microwave-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.net Furthermore, exploring water as a solvent for certain steps, such as nucleophilic substitutions, can greatly improve the environmental profile of the synthesis. nih.gov

The regioselectivity of both the nitration and fluorination steps is paramount for an efficient synthesis. Poor regioselectivity leads to the formation of isomeric impurities that require difficult and wasteful purification steps. The choice of protecting group can play a crucial role in directing these reactions to the desired positions.

Ultimately, the optimal synthetic strategy for this compound will likely involve a careful balance of these factors, prioritizing a high-yielding and regioselective pathway that also considers the principles of sustainable chemical manufacturing.

Reactivity and Chemical Transformations of 7 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine

Nucleophilic Substitution Reactions Involving 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine

The presence of a fluorine atom and a nitro group on the pyrrolopyridine ring system makes this compound a substrate for nucleophilic aromatic substitution (SNAr) reactions. These reactions are fundamental in the derivatization of this scaffold for various applications.

The fluorine atom at the 7-position of the pyrrolo[2,3-c]pyridine ring is activated towards nucleophilic displacement. This reactivity is analogous to that observed in other fluoro-substituted pyridines and related heterocyclic systems. The high electronegativity of the fluorine atom, combined with the electron-withdrawing effect of the nitro group and the pyridine (B92270) nitrogen, renders the C7-position electron-deficient and thus susceptible to attack by nucleophiles.

Common nucleophiles used for the displacement of a fluoro substituent in similar heterocyclic systems include amines, alcohols, and thiols. For instance, the reaction of 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine with amines leads to substitution at the chloro-positions. doi.orggoogle.com Similarly, reactions of pentafluoropyridine (B1199360) with hydroxybenzaldehydes result in the selective displacement of fluorine atoms. rsc.org It is anticipated that this compound would react with various nucleophiles under basic or heated conditions to yield 7-substituted-3-nitro-1H-pyrrolo[2,3-c]pyridine derivatives.

Table 1: Representative Nucleophilic Substitution Reactions for Fluoro-Aromatic Compounds

NucleophileReagents and ConditionsExpected Product
Primary/Secondary AmineBase (e.g., K2CO3, DIPEA), Solvent (e.g., n-BuOH, CH3CN), Heat7-amino-3-nitro-1H-pyrrolo[2,3-c]pyridine derivative
AlcoholBase (e.g., NaH), Solvent (e.g., THF)7-alkoxy-3-nitro-1H-pyrrolo[2,3-c]pyridine derivative
ThiolBase (e.g., Cs2CO3), Solvent (e.g., DMF)7-thioether-3-nitro-1H-pyrrolo[2,3-c]pyridine derivative

This table is illustrative and based on general reactivity patterns of similar compounds.

While nucleophilic attack typically occurs at positions activated by leaving groups like halogens, the strong electron-withdrawing nature of the nitro group can also influence the reactivity of the ring. However, direct nucleophilic displacement of a nitro group is less common than displacement of a halogen. In many cases, the nitro group serves to activate other positions on the ring towards nucleophilic attack.

Information specifically detailing the nucleophilic substitution at the nitro-substituted position of this compound is not prevalent in the provided search results. Generally, such reactions are challenging and often require highly activated systems or specific reaction conditions.

Reduction Reactions of the Nitro Group in this compound

The nitro group at the 3-position is a key functional handle that can be readily transformed into an amino group, which is a versatile precursor for further functionalization.

The reduction of an aromatic nitro group to an amine is a common and well-established transformation in organic synthesis. wikipedia.org A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being one of the most efficient methods. Reagents such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H2 gas, ammonium (B1175870) formate) are frequently used. doi.orgnih.gov Other metal-based reducing systems, like iron in acidic media or tin(II) chloride, are also effective. wikipedia.orgnih.gov

The selective reduction of the nitro group in the presence of the fluoro substituent is generally feasible, as the C-F bond is typically stable under these reduction conditions. This allows for the synthesis of 7-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine, a valuable intermediate for the introduction of diverse functionalities at the 3-position.

Table 2: Conditions for the Reduction of Aromatic Nitro Groups

ReagentConditionsProduct
Pd/C, H2Solvent (e.g., EtOH, MeOH)7-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine
Fe, Acetic AcidHeat7-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine
SnCl2·2H2OSolvent (e.g., EtOH), Heat7-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine
Sodium HydrosulfiteAqueous solution7-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine

This table provides general conditions based on established methods for nitro group reduction. wikipedia.orgorganic-chemistry.org

The reduction of a nitro group can sometimes be controlled to yield intermediate oxidation states, such as nitroso or hydroxylamine (B1172632) derivatives. wikipedia.orgnih.gov The formation of these partial reduction products depends on the choice of reducing agent and the reaction conditions. For example, reduction with zinc dust in the presence of ammonium chloride can lead to the formation of a hydroxylamine. wikipedia.org

However, specific studies detailing the controlled partial reduction of the nitro group in this compound to its corresponding nitroso or hydroxylamine derivatives were not found in the provided search results. Achieving such selectivity often requires careful optimization of the reaction conditions.

Electrophilic Aromatic Substitution Reactions on this compound

The pyrrolo[2,3-c]pyridine ring system is inherently electron-deficient due to the presence of the pyridine nitrogen. This deactivation is further intensified by the strong electron-withdrawing effects of both the fluoro and nitro substituents. Consequently, this compound is expected to be highly unreactive towards electrophilic aromatic substitution (EAS) reactions.

Pyridine itself undergoes EAS reactions, such as nitration and halogenation, only under harsh conditions, with substitution occurring primarily at the 3-position. youtube.comyoutube.com The presence of deactivating groups like the nitro group makes these reactions even more difficult. For instance, the nitration of pyridine requires high temperatures and gives low yields. youtube.com Given that this compound already possesses a nitro group and a deactivating fluoro group, further electrophilic substitution would be exceptionally challenging and is not a commonly reported transformation for such heavily deactivated systems. No specific examples of electrophilic aromatic substitution on this compound were found in the provided search results.

Influence of Fluoro and Nitro Groups on Ring Activation/Deactivation

The introduction of a 7-fluoro group and a 3-nitro group significantly amplifies this electron deficiency.

Nitro Group (-NO₂): The nitro group at the C3-position of the pyrrole (B145914) ring is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deactivates the pyrrole ring towards electrophilic substitution, a characteristic reaction for the parent pyrrole. Conversely, it activates the ring towards nucleophilic attack. The presence of the nitro group on the pyrrole ring makes the entire heterocyclic system more susceptible to nucleophilic substitution reactions. nih.gov

Fluoro Group (-F): The fluorine atom at the C7-position on the pyridine ring primarily exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. While it also has a +M (mesomeric) effect, its -I effect is generally dominant in influencing the reactivity of the pyridine ring, further deactivating it towards electrophilic attack. However, its presence can influence the regioselectivity of nucleophilic substitution on the pyridine ring. In related systems, 7-fluoro substitution has been shown to have a significant effect on biological activity, suggesting a notable impact on the molecule's electronic properties. nih.gov

The combined effect of these two substituents renders the this compound skeleton highly electron-deficient. This deactivation makes traditional electrophilic aromatic substitution reactions, common for many aromatic systems, very challenging. Instead, the molecule is primed for nucleophilic substitution reactions and reactions involving the acidic pyrrole N-H proton.

Regioselectivity Considerations for Further Functionalization

The positions for further functionalization on the this compound ring are governed by the electronic directives of the existing substituents and the inherent reactivity of the azaindole core.

Electrophilic Substitution: Due to the strong deactivating nature of the nitro and fluoro groups, as well as the pyridine nitrogen, electrophilic substitution is highly disfavored. If forced under harsh conditions, the substitution would likely occur at the position of least deactivation. In the parent 7-azaindole (B17877), electrophilic attack typically occurs at the C3-position. However, with C3 already occupied by a nitro group, any potential electrophilic attack would be directed to other available positions on the pyrrole ring, though this remains an unlikely transformation.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes it susceptible to nucleophilic attack. The fluorine atom at C7 can act as a leaving group in SNAr reactions. The nitro group on the pyrrole ring further activates the entire system towards such reactions. In related 3-nitropyridine (B142982) systems, the nitro group has been shown to be susceptible to substitution by sulfur nucleophiles. nih.gov Therefore, nucleophiles could potentially attack at C7 (displacing fluoride) or at other activated positions.

Metal-Catalyzed Cross-Coupling: For the introduction of new carbon-carbon or carbon-heteroatom bonds, palladium-catalyzed cross-coupling reactions are a more viable strategy than classical substitution reactions. This would typically require prior functionalization, such as halogenation, at a specific position. For instance, if a bromine or iodine atom were introduced onto the ring, it could serve as a handle for Suzuki, Heck, or Sonogashira coupling reactions. In related azaindole systems, halogenation followed by cross-coupling is a common strategy for diversification. nih.gov

Table 1: Predicted Reactivity for Further Functionalization

Reaction TypePredicted ReactivityLikely Position(s)Rationale
Electrophilic Aromatic SubstitutionVery LowUnlikelyStrong deactivation by -NO₂ and -F groups and pyridine nitrogen.
Nucleophilic Aromatic SubstitutionModerate to HighC7Fluorine is a potential leaving group on the electron-deficient pyridine ring. nih.gov
Deprotonation/N-FunctionalizationHighN1The pyrrole N-H is acidic and readily deprotonated.

Functional Group Interconversions on the Pyrrole Nitrogen (1H)

The nitrogen atom of the pyrrole ring (N1) in this compound retains its nucleophilic character and the acidity of its N-H proton, allowing for a variety of functionalization strategies.

N-Alkylation and N-Arylation Strategies

The introduction of alkyl or aryl groups at the N1 position is a common strategy to modify the properties of azaindole derivatives.

N-Alkylation: This is typically achieved by deprotonating the pyrrole nitrogen with a suitable base, followed by reaction with an alkyl halide or another alkylating agent. Common bases used for the N-alkylation of indazoles and related heterocycles include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). beilstein-journals.org The choice of base and solvent can be crucial for achieving high yields and regioselectivity. For instance, in the alkylation of 5-isopropyl-1,3-diazaoxindoles, the use of butyllithium (B86547) as a base allowed for selective alkylation. mdpi.com

N-Arylation: The Chan-Lam coupling reaction provides a powerful method for N-arylation, typically using a copper catalyst, a base, and an arylboronic acid. researchgate.net Copper(II) acetate (B1210297) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane (B109758) is one catalytic system that has been successfully employed for the N-arylation of 7-azaindole. researchgate.net Another approach involves copper(I) iodide-catalyzed reactions, where the addition of salts like lithium chloride can significantly improve yields. lookchem.com

Table 2: General Conditions for N-Functionalization of Azaindole Systems

ReactionReagents and ConditionsSubstrate ScopeReference
N-AlkylationNaH, Alkyl halide, THF/DMFPrimary and secondary alkyl halides beilstein-journals.org
N-ArylationArylboronic acid, Cu(OAc)₂, DBU, DCMElectron-rich and electron-poor arylboronic acids researchgate.net
N-ArylationAryl iodide, CuI, LiCl, K₂CO₃, DioxaneHalo-substituted iodobenzenes lookchem.com

Acylation and Sulfonylation of the Pyrrole Nitrogen

The pyrrole nitrogen can also be acylated or sulfonylated, which can serve as a means of protection or to introduce functional groups that modulate the compound's electronic and steric properties.

N-Acylation: Acylation can be accomplished using acyl chlorides or anhydrides in the presence of a base. In related indazole systems, N-acylation is known to be regioselective, often favoring the thermodynamically more stable N1-acyl product. beilstein-journals.org The resulting acyl group can significantly alter the reactivity of the pyrrole ring and can often be removed under hydrolytic conditions.

N-Sulfonylation: Sulfonylation is typically performed using a sulfonyl chloride, such as tosyl chloride or benzenesulfonyl chloride, in the presence of a base like pyridine or triethylamine. The resulting sulfonamide is generally a stable protecting group that is robust to many reaction conditions. For other heterocyclic systems, electrochemical methods have also been developed for meta-C–H sulfonylation of pyridines. nih.gov A search for related compounds reveals the existence of 7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride, indicating that direct sulfonylation on the pyrrole ring at the C3 position is a known transformation, which suggests that N-sulfonylation would also be a feasible reaction. uni.lu

Heterocyclic Ring Opening and Rearrangement Pathways of this compound

While specific ring-opening or rearrangement reactions for this compound are not extensively documented, the inherent strain and electronic features of the substituted azaindole ring system suggest potential pathways for such transformations under specific conditions.

Ring Opening: The presence of the nitro group can facilitate ring-opening reactions under reductive or strongly basic conditions. For example, the reaction of some nitro-substituted heterocycles can lead to ring cleavage. In a study on pyrazole (B372694) nitrenes, fragmentation of the ring to form an acyclic nitrile was observed. nih.gov It is conceivable that under certain reductive conditions aimed at the nitro group, the pyrrole ring of this compound could undergo cleavage.

Rearrangements: Skeletal rearrangements of pyrrole and indole (B1671886) cores are known, such as the Ciamician-Dennstedt rearrangement, which involves the ring expansion of a pyrrole to a pyridine. This reaction typically proceeds via a dichlorocarbene (B158193) intermediate. Modern variations of this reaction use α-chlorodiazirines to generate the carbene equivalent, allowing for the insertion of a carbon atom into the pyrrole ring to form a pyridine. acs.org Another type of rearrangement involves sigmatropic shifts. For instance, O-vinyl oximes can undergo nih.govnih.gov or nih.govresearchgate.net sigmatropic rearrangements to form substituted pyrroles. acs.org While not directly applicable to the pre-formed azaindole, these examples illustrate the potential for skeletal reorganization in related five-membered ring systems. In a different context, the fusion of 4-chloropyrrolo[2,3-b]pyridine with nitroaniline has been reported to result in a ring rearrangement to yield 1-aryl-4-aminopyrrolo[3,2-c]pyridine. nih.gov This highlights that rearrangements within the pyrrolopyridine scaffold are possible, particularly during their synthesis.

The high degree of functionalization in this compound makes it a substrate with the potential for complex and interesting chemical transformations, though further experimental investigation is required to fully elucidate its reactivity in ring-opening and rearrangement reactions.

Role of 7 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine As a Synthetic Intermediate and Scaffold

Utilization in the Construction of Complex Heterocyclic Systems

The inherent reactivity of the 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine scaffold makes it an adept precursor for the assembly of intricate heterocyclic systems. The electron-withdrawing nature of the pyridine (B92270) nitrogen and the nitro group activates the molecule for various transformations, enabling chemists to build upon its core structure.

The this compound core is an ideal starting point for creating fused polycyclic systems. A common and powerful strategy involves the chemical modification of the nitro group. The reduction of the 3-nitro group to a 3-amino group is a key transformation, typically achieved with high efficiency using standard reducing agents such as iron powder in acetic acid or catalytic hydrogenation (e.g., H₂ over Pd/C). nih.gov

The resulting 7-fluoro-3-amino-1H-pyrrolo[2,3-c]pyridine possesses a nucleophilic amino group positioned perfectly for subsequent cyclization reactions. This intermediate can react with various bifunctional electrophiles to construct a third ring fused to the pyrrolo[2,3-c]pyridine framework. For instance, reaction with α,β-unsaturated carbonyl compounds or β-ketoesters can lead to the formation of fused pyridone or pyrimidinone rings, respectively. These intramolecular cyclization strategies are fundamental in expanding the structural diversity of the initial scaffold.

The construction of the pyrrolo[2,3-c]pyridine system itself often relies on methodologies like the Bartoli indole (B1671886) synthesis, which utilizes substituted nitropyridines as precursors. nbuv.gov.ua Specifically, the reaction of a 2-halo-3-nitropyridine with a vinyl Grignard reagent can furnish the pyrrolopyridine core, suggesting a plausible synthetic route to the title compound. nbuv.gov.ua

Once formed, this scaffold serves as a linchpin for creating larger, polycyclic nitrogen-containing structures. Modern cross-coupling reactions are instrumental in this context. The fluorine atom at the 7-position, while less reactive than heavier halogens like chlorine or bromine in some catalytic cycles, can participate in nucleophilic aromatic substitution (SₙAr) reactions or, under specific conditions, cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds. This allows for the attachment of aryl, heteroaryl, or alkyl groups, which can then be used as anchor points for further ring-forming reactions, leading to complex, multi-ring systems with potential applications in materials science and medicinal chemistry. nih.gov

Design and Synthesis of Novel Pyrrolo[2,3-c]pyridine Derivatives from this compound

The true synthetic utility of this compound lies in the orthogonal reactivity of its two key functional groups. This allows for selective modification at different sites of the molecule, enabling the systematic design and synthesis of diverse libraries of derivatives for structure-activity relationship (SAR) studies.

The fluoro and nitro groups are the primary sites for derivatization. The 7-fluoro substituent is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing effect of the adjacent pyridine nitrogen. This allows for the displacement of the fluoride (B91410) ion by a variety of nucleophiles.

Table 1: Representative Nucleophilic Aromatic Substitution (SₙAr) Reactions at the 7-Position

Nucleophile Reagent Example Resulting Functional Group
Oxygen Sodium Methoxide (NaOMe) 7-Methoxy
Nitrogen Benzylamine (BnNH₂) 7-(Benzylamino)
Sulfur Sodium Thiophenoxide (NaSPh) 7-(Phenylthio)
Carbon Diethyl Malonate 7-(Diethyl Malonyl)

This table presents representative transformations based on the known reactivity of fluorinated pyridines. nih.gov

Simultaneously, the 3-nitro group is a versatile precursor. Its most common and valuable transformation is the reduction to a 3-amino group. nih.gov This amine can then be subjected to a wide array of subsequent reactions.

Table 2: Potential Derivatizations of the 3-Amino-7-fluoropyrrolo[2,3-c]pyridine Intermediate

Reaction Type Reagent Example Derivative Class
Acylation Acetyl Chloride Amide
Sulfonylation Tosyl Chloride Sulfonamide
Urea Formation Phenyl Isocyanate Urea
Reductive Amination Acetone, NaBH(OAc)₃ Secondary Amine
Diazotization NaNO₂, HCl Diazonium Salt

This table illustrates potential synthetic pathways based on the established chemistry of aromatic amines.

Beyond the fluoro and nitro groups, other positions on the scaffold can be functionalized. The pyrrole (B145914) N-H is acidic and can be readily deprotonated and subsequently alkylated or arylated to install substituents at the N-1 position. nih.gov This modification is often used to modulate the physicochemical properties of the molecule, such as solubility and metabolic stability, or to probe for key interactions with biological targets. Common methods include reaction with alkyl halides or arylboronic acids under basic conditions.

Future Directions and Emerging Research Avenues for 7 Fluoro 3 Nitro 1h Pyrrolo 2,3 C Pyridine

Development of Sustainable and Green Chemistry Approaches for 7-fluoro-3-nitro-1H-pyrrolo[2,3-c]pyridine Synthesis

The future synthesis of this compound will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance process efficiency. A significant area of development will be the adoption of flow chemistry techniques. nih.govnumberanalytics.comrsc.org Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety for handling potentially hazardous reagents, and the potential for straightforward scalability. nih.govnumberanalytics.comrsc.org For a multi-step synthesis of a functionalized azaindole like this compound, a "telescoped" flow synthesis, where multiple reaction steps are performed in a continuous sequence without isolating intermediates, could dramatically improve efficiency. nih.gov

Furthermore, the development of synthetic routes that utilize greener solvents, such as water or bio-based solvents, and minimize the use of protecting groups will be crucial. nih.gov The application of green chemistry metrics, such as Atom Economy (AE), E-Factor, and Process Mass Intensity (PMI), will be essential in evaluating and comparing the sustainability of different synthetic pathways. researchgate.netsemanticscholar.orgresearchgate.netmdpi.com Future research should focus on developing synthetic strategies for this compound that not only provide high yields but also excel in these green metrics.

Table 1: Comparison of Green Chemistry Metrics for Different Synthetic Approaches

Synthetic ApproachKey FeaturesPotential Atom Economy (AE)Potential E-FactorReference for Concept
Traditional Batch SynthesisOften involves multiple steps with isolation of intermediates, use of hazardous reagents and solvents.Low to ModerateHigh semanticscholar.org
Flow Chemistry SynthesisContinuous processing, improved safety and scalability, potential for telescoping reactions.Moderate to HighLow to Moderate nih.govnumberanalytics.com
Biocatalytic SynthesisUse of enzymes for specific transformations, mild reaction conditions, high selectivity.HighLowN/A
Microwave-Assisted SynthesisRapid heating, reduced reaction times, often improved yields.ModerateModerate researchgate.net

Advanced Catalytic Systems for Efficient Transformations of this compound

The functionalization of the this compound core will heavily rely on the development and application of advanced catalytic systems. rsc.org Palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions, have been instrumental in the synthesis and functionalization of azaindoles and will continue to be a major focus. nih.govnih.govacs.org Future research will likely concentrate on developing more active and selective catalysts with lower catalyst loadings and higher turnover numbers (TONs) to improve the efficiency and sustainability of these transformations. mdpi.com

A particularly promising area is the direct C-H functionalization of the azaindole ring. rsc.orgrsc.org This approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences and reducing waste. Rhodium-catalyzed C-H activation has emerged as a powerful tool for the synthesis of complex azaindole derivatives and could be applied to introduce further diversity into the this compound scaffold. nih.govnih.govrsc.org The development of catalysts that can selectively functionalize specific C-H bonds in the presence of the fluoro and nitro groups will be a key challenge and a significant area of investigation.

Table 2: Potential Catalytic Systems for Functionalization of this compound

Catalytic SystemTarget TransformationPotential AdvantagesReference for Concept
Palladium/Phosphine LigandSuzuki, Heck, Sonogashira CouplingsWell-established, versatile for C-C bond formation. nih.govnih.gov
Rhodium(III) CatalystsDirect C-H Arylation/AlkenylationAtom-economical, avoids pre-functionalization. nih.govnih.govrsc.org
Copper CatalystsN-Arylation, C-O and C-S Bond FormationCost-effective, useful for heteroatom coupling. rsc.org
Photoredox CatalysisRadical-based transformationsMild conditions, unique reactivity patterns.N/A

Expansion of Synthetic Applications of this compound

The synthetic utility of this compound can be significantly expanded by leveraging the reactivity of its functional groups. The nitro group, in particular, is a versatile synthetic handle that can be transformed into a variety of other functionalities. rsc.orgscientificupdate.comsci-hub.seresearchgate.net For instance, reduction of the nitro group to an amino group would provide a key intermediate for the synthesis of a wide range of derivatives through reactions such as amide bond formation, sulfonylation, and reductive amination. rsc.org This amino-substituted derivative could also serve as a precursor for the construction of fused heterocyclic systems.

Furthermore, the nitro group can be a leaving group in nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various nucleophiles onto the pyridine (B92270) ring. scientificupdate.com The electron-withdrawing nature of both the fluorine and nitro groups will influence the regioselectivity of these transformations. chegg.com Future research should systematically explore the reactivity of the nitro group in this compound to unlock new synthetic pathways and access novel chemical space.

Table 3: Potential Transformations of the Nitro Group in this compound

TransformationReagents and ConditionsResulting Functional GroupPotential Subsequent ReactionsReference for Concept
ReductionH2/Pd/C, SnCl2, Fe/HClAmino (-NH2)Amide coupling, diazotization, reductive amination. rsc.org
Nucleophilic Aromatic Substitution (SNAr)Nucleophiles (e.g., alkoxides, amines)-OR, -NR2Further functionalization of the introduced group. scientificupdate.com
DenitrationRadical-based methods-HAccess to the corresponding 7-fluoro-1H-pyrrolo[2,3-c]pyridine.N/A
Conversion to other functional groupse.g., via diazotization of the amino group-OH, -X (halogens)Cross-coupling reactions, etherification.N/A

Interdisciplinary Research Integrating this compound

The unique properties of this compound make it a compelling candidate for interdisciplinary research, particularly in material science and as a probe for chemical biology. The 7-azaindole (B17877) scaffold itself is known to exhibit interesting photophysical properties, and the introduction of a fluorine atom can further modulate these characteristics. rsc.orgnih.gov

In material science, fluorinated organic compounds are increasingly used in the development of organic light-emitting diodes (OLEDs) and other organic electronic devices. numberanalytics.comrsc.orgmdpi.comgoogle.commdpi.com The fluorine atom can enhance properties such as thermal stability, electron injection, and charge carrier mobility. rsc.org Future research could explore the potential of this compound and its derivatives as components of novel organic electronic materials.

In the realm of chemical biology, the development of fluorescent probes is crucial for visualizing and understanding biological processes. Indole (B1671886) and its derivatives are well-established fluorophores. e-bookshelf.de The fluorine atom in this compound could be exploited for ¹⁹F NMR-based studies, providing a sensitive handle for monitoring molecular interactions and environments. Furthermore, by attaching specific recognition motifs, this compound could be developed into a targeted probe for various biological applications, excluding direct clinical or therapeutic uses.

Table 4: Potential Interdisciplinary Applications of this compound

FieldPotential ApplicationKey Features of the CompoundReference for Concept
Material ScienceComponent in Organic Light-Emitting Diodes (OLEDs)Fluorine atom for enhanced stability and electronic properties. numberanalytics.comrsc.orgmdpi.com
Material ScienceOrganic SemiconductorsAza-aromatic core with tunable electronic properties. google.com
Chemical BiologyFluorescent Probe DevelopmentInherent fluorescence of the azaindole core, modulated by substituents. rsc.orge-bookshelf.de
Chemical Biology¹⁹F NMR ProbePresence of a fluorine atom for sensitive NMR detection. nih.gov

Q & A

Q. Basic Research Focus

  • ¹H/¹⁹F NMR : Critical for confirming substituent positions and electronic environments. For example, fluoro-substituted pyrrolopyridines show distinct ¹⁹F shifts (e.g., δ -172.74 in DMSO-d₆) .
  • HRMS : Validates molecular composition (e.g., [M+H]⁺ error < 0.3 ppm) .
  • 2D NMR (gHMBC, NOESY) : Resolves ambiguities in regiochemistry, particularly for nitro and fluorine substituents .

How can low yields in fluorination reactions be optimized?

Advanced Research Focus
The 29% yield of 3-fluoro-4-chloro-1H-pyrrolo[2,3-b]pyridine suggests:

  • Solvent Optimization : Replace acetonitrile with DMF or DMSO to enhance solubility.
  • Catalysis : Explore Pd-mediated C–H fluorination or transition-metal catalysts for milder conditions.
  • Reagent Equivalents : Test higher equivalents of Selectfluor® (2.0 eq.) or alternative fluorinating agents (e.g., NFSI).

What strategies enable regioselective functionalization of the pyrrolopyridine core?

Q. Advanced Research Focus

  • Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (e.g., 3,4-dimethoxyphenyl) using Pd(PPh₃)₄/K₂CO₃ in toluene/EtOH/H₂O (90–105°C) .
  • Electrophilic Substitution : Nitration and halogenation (e.g., NIS in acetone for iodination) .
    Data Table :
ReactionConditionsYield
Suzuki CouplingPd(PPh₃)₄, 105°C60%
Stille CouplingPd(PPh₃)₄/CuI, DMF, 100°C45%

How do electronic effects of substituents influence reactivity and stability?

Q. Advanced Research Focus

  • Nitro Groups : Strong electron-withdrawing effects increase electrophilicity at adjacent positions but may reduce stability under basic conditions.
  • Fluorine : Enhances metabolic stability and modulates pKa of neighboring NH groups (e.g., pyrrolopyridine NH at δ 11.88 in DMSO-d₆) .
  • Substituent Compatibility : Avoid combining nitro and amino groups without protective strategies due to redox sensitivity .

How should researchers resolve contradictions in spectroscopic data during structural elucidation?

Q. Advanced Research Focus

  • Multi-NMR Validation : Combine ¹H-¹³C gHMBC (for long-range coupling) and 2D NOESY (for spatial proximity) to confirm substituent positions .
  • Isotopic Labeling : Use ¹⁵N or ¹³C-labeled precursors to trace ambiguous signals.
  • XRD Validation : Single-crystal X-ray diffraction provides unambiguous structural confirmation (e.g., compound 11 in ).

What in vivo models are appropriate for evaluating biological activity?

Q. Advanced Research Focus

  • PET Imaging : Dopamine D4 receptor ligands (e.g., 7-azaindole derivatives) tested in rodent models via positron emission tomography .
  • Ethical Compliance : Adhere to FIOCRUZ CEUA guidelines for animal studies, including humane endpoints and sample size minimization .

How can computational methods guide the design of pyrrolopyridine derivatives?

Q. Advanced Research Focus

  • DFT Calculations : Predict regioselectivity of electrophilic substitution (e.g., Fukui indices for nitration/fluorination sites).
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinase domains in ) to prioritize synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.